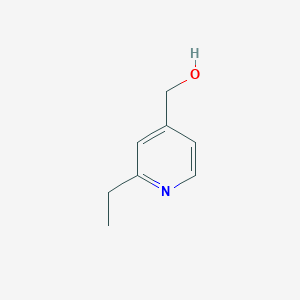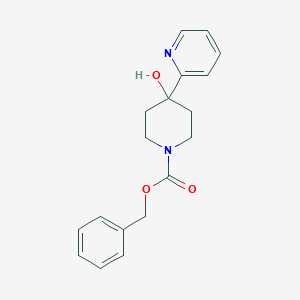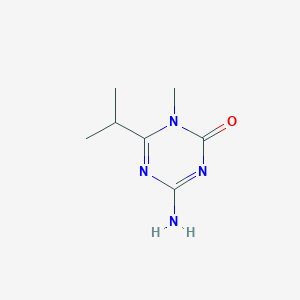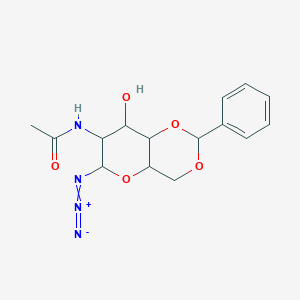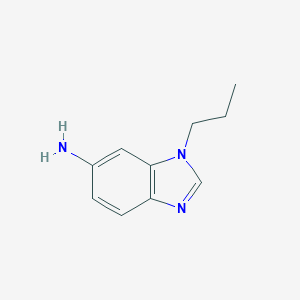
3-Propyl-5-aminobenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Scientific Research Applications
3-Propyl-5-aminobenzimidazole has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 3-Propyl-5-aminobenzimidazole is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and proteins in the body, leading to its observed biological activities.
Biochemical And Physiological Effects
Studies have shown that 3-Propyl-5-aminobenzimidazole exhibits various biochemical and physiological effects. It has been found to inhibit the growth of certain microorganisms, including bacteria and fungi. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to its potential as an anticancer agent. Furthermore, it has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Propyl-5-aminobenzimidazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 3-Propyl-5-aminobenzimidazole. One potential direction is the further exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, the development of new synthetic methods for the production of 3-Propyl-5-aminobenzimidazole may lead to improved yields and greater availability for research purposes.
Conclusion:
In conclusion, 3-Propyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound as a drug candidate and to explore new synthetic methods for its production.
Synthesis Methods
3-Propyl-5-aminobenzimidazole is synthesized through a specific method involving the reaction of 3-propyl-1,2-diamine with 2-carboxybenzaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is purified through a series of steps to obtain the final product.
properties
CAS RN |
177843-28-6 |
|---|---|
Product Name |
3-Propyl-5-aminobenzimidazole |
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-propylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-7-12-9-4-3-8(11)6-10(9)13/h3-4,6-7H,2,5,11H2,1H3 |
InChI Key |
GHNUVXILNKQHPB-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C=C(C=C2)N |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C=C2)N |
synonyms |
1H-Benzimidazol-6-amine,1-propyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




